molecular formula C28H28N2O B11492618 3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide

3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide

Cat. No.: B11492618
M. Wt: 408.5 g/mol
InChI Key: WZZOVVRYKDLGEE-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide typically involves the reaction of substituted phenylhydrazines with cyclohexanone to form tetrahydrocarbazoles. This is followed by further functionalization to introduce the diphenyl and propanamide groups. The reaction conditions often include the use of oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions include tetrahydrocarbazolones and benzazonine-diones, depending on the nature of the oxidant and the reaction conditions .

Scientific Research Applications

3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the biological activity being studied. For example, in anticancer research, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives such as:

Uniqueness

What sets 3,3-diphenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H28N2O

Molecular Weight

408.5 g/mol

IUPAC Name

3,3-diphenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide

InChI

InChI=1S/C28H28N2O/c31-28(18-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)29-19-20-15-16-27-25(17-20)23-13-7-8-14-26(23)30-27/h1-6,9-12,15-17,24,30H,7-8,13-14,18-19H2,(H,29,31)

InChI Key

WZZOVVRYKDLGEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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